2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

IKKβ inhibition regioisomer selectivity NF‑κB pathway

Sourcing a thiophene-3-carboxamide for IKKβ inhibition? The 3-ethylsulfonyl regioisomer (CAS 941891-27-6) is the definitive chemical probe, delivering the JIP-mimetic mechanism the para isomer cannot claim. With a ligand efficiency of ~0.38–0.42 kcal mol⁻¹ HA⁻¹ and reduced CYP2C9 liability vs. methylsulfonyl analogs, it accelerates hit-to-lead optimization. Batch-certified ≥90% purity with full LC-MS/¹H-NMR characterization ensures immediate use in ADP-Glo™ kinase assays without re-purification.

Molecular Formula C14H14N2O4S2
Molecular Weight 338.4
CAS No. 941891-27-6
Cat. No. B2988428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
CAS941891-27-6
Molecular FormulaC14H14N2O4S2
Molecular Weight338.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
InChIKeyNIMVQGRMWDSLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of 2‑(3‑(Ethylsulfonyl)benzamido)thiophene‑3‑carboxamide (CAS 941891‑27‑6): A Substitution‑Differentiated IKKβ‑Active Scaffold


2‑(3‑(Ethylsulfonyl)benzamido)thiophene‑3‑carboxamide (CAS 941891‑27‑6) is a small‑molecule thiophene‑3‑carboxamide derivative bearing a 3‑ethylsulfonylbenzamido substituent at the 2‑position of the thiophene core . The compound belongs to a well‑validated class of IκB kinase‑β (IKKβ/IKK‑2) inhibitors that function as dual ATP‑competitive and JIP‑mimetic agents, thereby blocking NF‑κB‑driven pro‑inflammatory signalling . Suppliers provide the compound at ≥90 % purity with full analytical characterization (¹H‑NMR, LC‑MS), making it suitable for immediate use in focused‑library screening and hit‑to‑lead optimization programmes .

Why 2‑(3‑(Ethylsulfonyl)benzamido)thiophene‑3‑carboxamide Cannot Be Replaced by Generic Thiophene‑3‑carboxamide Analogs in IKKβ‑Focused Procurement


Thiophene‑3‑carboxamides represent a privileged scaffold for IKKβ inhibition, but the identity and position of the sulfonyl‑benzamido substituent dictate both kinase selectivity and pharmacokinetic behaviour . The ethylsulfonyl group at the *meta* position of the benzamide ring (3‑substituted isomer) confers a distinct hydrogen‑bond‑acceptor topology and steric profile compared with the corresponding 4‑substituted (para) or methylsulfonyl analogs, which directly affects docking to the JIP‑binding site of IKKβ and modulates clearance by CYP2C9 . Procuring a generic “thiophene‑3‑carboxamide” without the correct regiochemistry therefore carries a high risk of losing the desired JIP‑mimetic mechanism and introducing off‑target CYP liability, making 941891‑27‑6 a non‑interchangeable chemical probe .

Quantitative Differentiation Evidence for 2‑(3‑(Ethylsulfonyl)benzamido)thiophene‑3‑carboxamide (941891‑27‑6) vs. Closest Analogs


Regioisomeric Advantage: 3‑Ethylsulfonyl vs. 4‑Ethylsulfonyl Substitution in Thiophene‑3‑carboxamide IKKβ Inhibitors

Among the thiophene‑3‑carboxamide series claimed in the AstraZeneca IKK‑2 patent (EP1583756B1), the 3‑(ethylsulfonyl)benzamido regioisomer (as in 941891‑27‑6) is explicitly exemplified as a preferred embodiment for IKKβ inhibition, whereas the 4‑(ethylsulfonyl)benzamido isomer is not captured in the same preferred claims . In the structurally related JNK inhibitor series, the *meta*‑ethylsulfonyl substitution consistently delivers superior dual ATP/JIP‑mimetic binding relative to the *para* analog, as evidenced by molecular docking scores and cellular IC₅₀ values . The 3‑ethylsulfonyl orientation places the sulfone oxygen atoms in a geometry that mimics the D‑domain leucine anchor of the JIP1 scaffold protein, a feature that the 4‑substituted isomer cannot replicate .

IKKβ inhibition regioisomer selectivity NF‑κB pathway

Ethylsulfonyl vs. Methylsulfonyl Homolog: CYP2C9 Metabolic Stability Differentiation

The ethylsulfonyl substituent of 941891‑27‑6 provides a quantifiably different CYP2C9 interaction profile compared with the methylsulfonyl homolog. In published sulfonamide SAR, replacing methylsulfonyl with ethylsulfonyl reduces CYP2C9 affinity (increases IC₅₀) by approximately 2‑ to 3‑fold, thereby lowering the risk of CYP‑mediated drug‑drug interactions . Computational prediction (SwissADME) confirms that 941891‑27‑6 is not a substrate for CYP2C9, whereas the methylsulfonyl analog is flagged as a potential CYP2C9 inhibitor .

metabolic stability CYP2C9 ethylsulfonyl methylsulfonyl

Unsubstituted Carboxamide vs. N‑Methyl Derivative: Hydrogen‑Bond Donor Capacity and Solubility

The primary carboxamide at the 3‑position of 941891‑27‑6 (CONH₂) acts as a double hydrogen‑bond donor (HBD count = 2 for the amide NH₂), which is critical for anchoring the compound in the ATP‑binding hinge region of IKKβ . The corresponding N‑methyl analog (CAS 941959‑61‑1) has only a single HBD at the amide position and exhibits reduced aqueous solubility (computed LogS = –3.8 vs. –3.2 for 941891‑27‑6 by SwissADME) and weaker hinge‑binding affinity in IKKβ docking models .

hydrogen‑bond donor aqueous solubility N‑methylation

Thiophene Core vs. Tetrahydrobenzo[b]thiophene Analog: Molecular Weight and Ligand Efficiency Advantage

941891‑27‑6 (MW = 338.4 g mol⁻¹) is significantly smaller than the corresponding 4,5,6,7‑tetrahydrobenzo[b]thiophene analog (MW = 406.5 g mol⁻¹), yielding a 68 Da molecular weight reduction . This translates to a higher ligand efficiency (LE) for IKKβ inhibition in the thiophene‑3‑carboxamide series; published SAR shows that compounds in the MW 330–350 range achieve LE values of 0.35–0.42 kcal mol⁻¹ per heavy atom, whereas the tetrahydrobenzo[b]thiophene analogs (MW >400) typically drop to LE <0.30 .

ligand efficiency molecular weight fragment‑like properties

Purity and Analytical Assurance: Vendor‑Certified ≥90 % Purity vs. Non‑Certified Library Compounds

941891‑27‑6 is supplied by Life Chemicals with a certificate of analysis confirming ≥90 % purity (¹H‑NMR and LC‑MS) and a specified quantity range from 1 mg to 75 mg . This contrasts with many thiophene‑3‑carboxamide screening compounds listed on aggregator databases without purity documentation or with only estimated purity ≥95 % lacking orthogonal verification . The availability of batch‑specific analytical data reduces the risk of false‑positive HTS hits caused by impurities.

purity quality control HTS analytical characterization

Optimal Procurement and Application Scenarios for 2‑(3‑(Ethylsulfonyl)benzamido)thiophene‑3‑carboxamide (CAS 941891‑27‑6)


IKKβ‑Focused Biochemical Screening and Selectivity Profiling

The compound’s 3‑ethylsulfonyl regioisomeric identity, supported by the AstraZeneca IKK‑2 patent , makes it a direct chemical probe for IKKβ activity assays. Researchers can confidently use 941891‑27‑6 in IKKβ inhibition screening panels (e.g., ADP‑Glo™ kinase assays) knowing that the meta‑sulfonyl orientation is optimal for JIP‑mimetic binding, unlike the para isomer which is not claimed for the same mechanism .

Hit‑to‑Lead Optimization Requiring CYP‑Safe Chemical Starting Points

When progressing HTS hits toward in‑vivo‑compatible leads, the ethylsulfonyl group’s reduced CYP2C9 liability (vs. methylsulfonyl homologs) positions 941891‑27‑6 as a metabolically safer starting scaffold. Medicinal chemistry teams can procure this compound to avoid the CYP2C9 inhibition flag that complicates early ADMET profiling of methylsulfonyl‑containing analogs .

Fragment‑Based or Ligand‑Efficiency‑Driven Lead Discovery Programmes

With a molecular weight of 338.4 Da and a predicted ligand efficiency of ~0.38–0.42 kcal mol⁻¹ HA⁻¹, 941891‑27‑6 is superior to the tetrahydrobenzo[b]thiophene analogs (MW >400, LE <0.30) for programmes where ligand efficiency is a primary selection metric . Its fragment‑like character facilitates subsequent structure‑based optimization without exceeding recommended physicochemical limits .

High‑Throughput Screening with Stringent QC Requirements

For core facilities and CROs running large‑scale HTS campaigns, the batch‑certified ≥90 % purity and LC‑MS/¹H‑NMR analytical data provided by Life Chemicals reduce the need for in‑house re‑purification and identity verification. This procurement‑grade quality differentiates 941891‑27‑6 from aggregator‑sourced thiophene‑3‑carboxamides of uncertain purity .

Quote Request

Request a Quote for 2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.